

Mibefradil dihydrochloride hydrate molecular formula and structure

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Compound of Interest

Compound Name: Mibefradil dihydrochloride hydrate

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Mibefradil Dihydrochloride Hydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mibefradil, a benzimidazolyl-substituted tetraline derivative, is a calcium channel antagonist that exhibits a unique pharmacological profile characterized by its preferential blockade of T-type over L-type calcium channels.^{[1][2]} This document provides a comprehensive technical overview of **Mibefradil dihydrochloride hydrate**, including its chemical properties, mechanism of action, pharmacokinetic profile, and a summary of key experimental findings. Detailed methodologies for seminal experiments are presented to facilitate understanding and replication.

Chemical Identity and Physicochemical Properties

Mibefradil dihydrochloride hydrate is the hydrated salt of Mibefradil. Its chemical and physical properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	$C_{29}H_{38}FN_3O_3 \cdot 2HCl \cdot xH_2O$	[3]
Molecular Weight	568.55 g/mol (anhydrous basis)	[3]
CAS Number	116666-63-8 (dihydrochloride); 1049728-52-0 (hydrate)	[3]
IUPAC Name	[(1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydronaphthalen-2-yl] 2-methoxyacetate dihydrochloride hydrate	
Appearance	White to off-white powder	[3]
Solubility	Soluble in water (>20 mg/mL) and DMSO (≥ 22 mg/mL). Insoluble in absolute ethanol.	[3]

Chemical Structure:

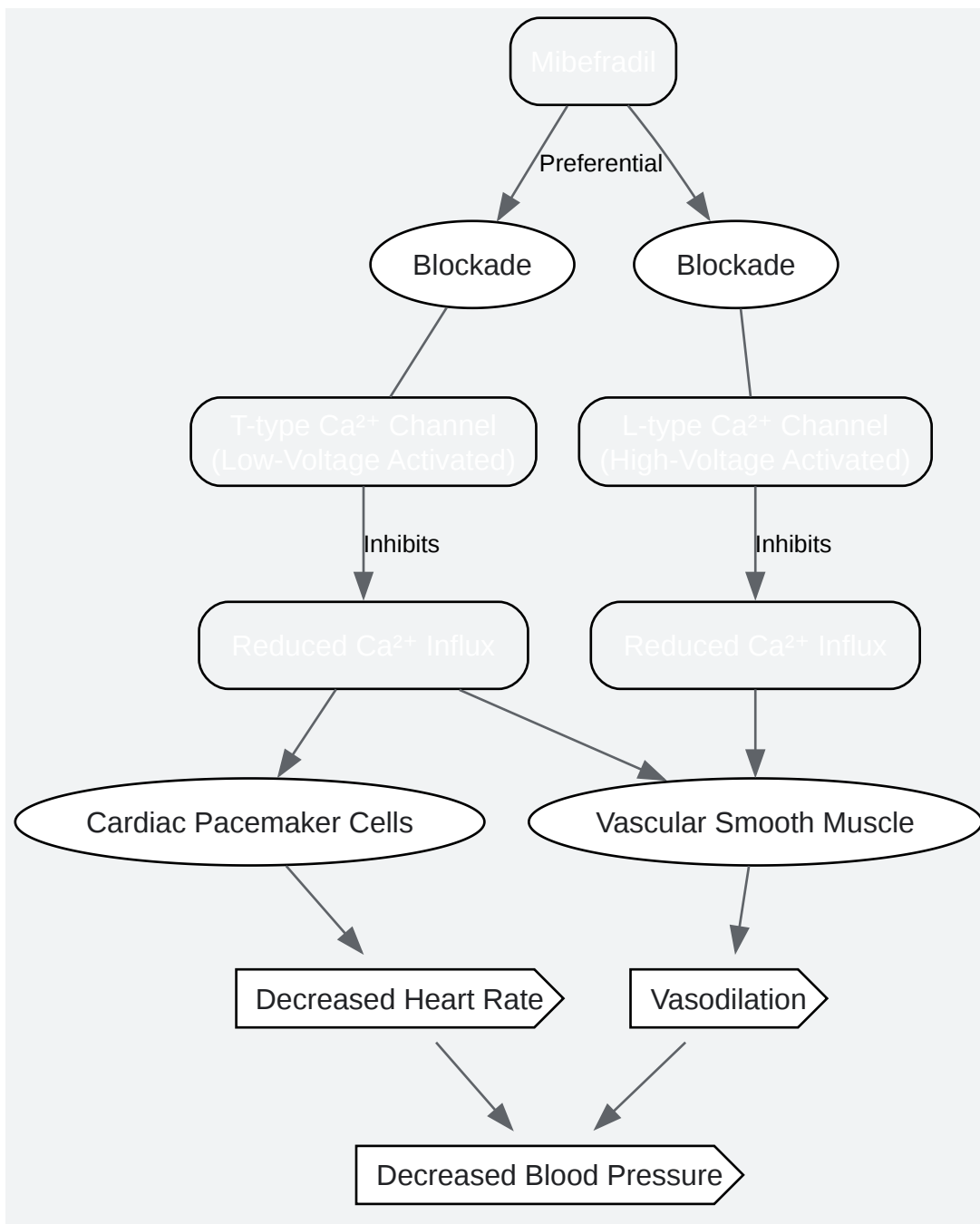
Caption: 2D structure of Mibefradil.

Mechanism of Action

Mibefradil is a non-dihydropyridine calcium channel blocker that uniquely inhibits both T-type (low-voltage activated) and L-type (high-voltage activated) calcium channels.[1] It displays a moderate selectivity for T-type channels, which are involved in the pacemaker activity of the sinoatrial node and atrioventricular node, as well as in vascular smooth muscle tone.[1][2] The blockade of L-type channels, which are abundant in vascular smooth muscle and cardiac myocytes, contributes to its vasodilatory and antihypertensive effects.[1]

The mechanism of action involves a voltage-dependent block of L-type channels and a more tonic, voltage-independent block of T-type channels.[1] This dual action results in peripheral

and coronary vasodilation, a slight reduction in heart rate, and a lack of significant negative inotropic effects at therapeutic concentrations.[4]



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Caption: Mibefradil's dual blockade of T-type and L-type calcium channels.

Pharmacokinetics

The pharmacokinetic profile of Mibefradil is characterized by high bioavailability and a long elimination half-life, making it suitable for once-daily administration.

Parameter	Value	Reference(s)
Bioavailability	~70% (single dose), ~90% (steady state)	[5]
Time to Peak Plasma Conc.	~1-2 hours	[5]
Protein Binding	>99.5%	[5]
Metabolism	Hepatic (CYP3A4 and esterase-catalyzed hydrolysis)	[5]
Elimination Half-life	17-25 hours	[5]
Excretion	Primarily renal (as metabolites)	[5]

Key Experimental Protocols

Determination of IC₅₀ Values for T-type and L-type Calcium Channels

Objective: To quantify the inhibitory potency of Mibefradil on T-type and L-type calcium channels.

Methodology Summary (based on Mehrke et al., 1994):[1]

- Cell Lines:
 - L-type channels: Chinese hamster ovary (CHO) cells stably transfected with the $\alpha 1$ subunit of the class Cb Ca^{2+} channel.
 - T-type channels: Human medullary thyroid carcinoma (hMTC) cells endogenously expressing T-type channels.
- Electrophysiological Recordings:

- The whole-cell patch-clamp technique was employed to measure barium currents (I-Ba) through the calcium channels.
- Cells were voltage-clamped at a holding potential of -100 mV.
- T-type currents were elicited by depolarizing voltage steps to various potentials.
- L-type currents were elicited by depolarizing voltage steps from a holding potential that inactivates T-type channels.
- Data Analysis:
 - Concentration-response curves were generated by applying increasing concentrations of Mibefradil.
 - The IC₅₀ values, representing the concentration of Mibefradil required to inhibit 50% of the current, were calculated by fitting the data to a logistic equation.

Results:

- IC₅₀ for T-type channels: 2.7 μM[1][3][6][7][8]
- IC₅₀ for L-type channels: 18.6 μM[1][3][6][7][8]

The Mortality Assessment in Congestive Heart Failure (MACH-1) Trial

Objective: To assess the effect of Mibefradil on morbidity and mortality in patients with moderate to severe congestive heart failure (CHF).[9][10][11]

Study Design Summary:[9][10][11]

- Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: 2,590 patients with New York Heart Association (NYHA) class II-IV CHF and a left ventricular ejection fraction of ≤35%.

- Treatment: Patients were randomized to receive either Mibefradil (50 mg once daily, titrated to 100 mg once daily after one month) or a matching placebo, in addition to their standard CHF therapy.
- Primary Endpoint: All-cause mortality.
- Secondary Endpoints: Cardiovascular mortality and the combined endpoint of cardiovascular mortality and morbidity.
- Duration: Patients were followed for up to 35 months.

Results: The MACH-1 trial was terminated prematurely due to an observed trend towards increased mortality in the Mibefradil group, particularly in patients also receiving certain other medications. The study did not demonstrate a benefit of Mibefradil in patients with CHF.[10][11]

Drug Interactions and Withdrawal from Market

Mibefradil was voluntarily withdrawn from the market in 1998 due to the risk of serious drug interactions. Mibefradil is a potent inhibitor of the cytochrome P450 enzyme CYP3A4.[5] Co-administration with other drugs metabolized by CYP3A4 could lead to dangerously elevated plasma concentrations of those drugs.

Conclusion

Mibefradil dihydrochloride hydrate is a calcium channel antagonist with a distinct mechanism of action, preferentially targeting T-type calcium channels. While it demonstrated efficacy as an antihypertensive and antianginal agent, significant safety concerns related to drug interactions led to its withdrawal from the market. The technical data and experimental protocols summarized herein provide a valuable resource for researchers in the fields of pharmacology and drug development, offering insights into the properties of dual T-type and L-type calcium channel blockers.

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